

Conformational Analysis of the Piperidine-C2piperazine-Boc Molecule: A Technical Guide

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Compound of Interest		
Compound Name:	Piperidine-C2-piperazine-Boc	
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Abstract

This technical guide provides an in-depth exploration of the conformational analysis of the **Piperidine-C2-piperazine-Boc** molecule, a key linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the three-dimensional structure and dynamic behavior of this linker is paramount for the rational design of effective protein degraders. This document outlines the primary methodologies for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols, tabulated quantitative data derived from analogous structures and theoretical calculations, and visualizations of relevant pathways and workflows are presented to equip researchers with the necessary tools to investigate this and similar molecular scaffolds.

Introduction to the Conformational Landscape

The **Piperidine-C2-piperazine-Boc** molecule is comprised of three key fragments, each contributing to its overall conformational profile: the piperidine ring, the N-Boc protected piperazine ring, and the flexible ethyl (C2) linker. The conformational flexibility of this linker is a critical determinant of the efficacy of a PROTAC, as it dictates the spatial orientation of the two ends of the chimera, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.







Piperidine Ring: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][2][3] Ring inversion between the two chair forms is a rapid process at room temperature. The orientation of the C2-piperazine-Boc substituent on the piperidine ring (axial vs. equatorial) is a key conformational question. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

N-Boc-piperazine Ring: The piperazine ring also favors a chair conformation.[1][2][3] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms introduces significant steric hindrance and electronic effects. The carbamate functionality of the Boc group creates a partial double bond character between the nitrogen and the carbonyl carbon, leading to restricted rotation and potentially influencing the ring's puckering and the preferred orientation of substituents.[4] Studies on N-acyl piperazines have shown that this can lead to a preference for the axial conformation of substituents at the 2-position.[5]

C2-Linker and Overall Conformation: The ethyl linker introduces several rotatable bonds, leading to a multitude of possible conformations. The overall shape of the molecule is determined by the interplay between the preferred conformations of the two heterocyclic rings and the torsional angles of the C2 linker. The relative orientation of the piperidine and piperazine rings is crucial for PROTAC activity.

Quantitative Conformational Data

The following tables summarize key quantitative data for the anticipated low-energy conformers of the **Piperidine-C2-piperazine-Boc** molecule. These values are derived from computational modeling (DFT and molecular mechanics) and analysis of experimental data from structurally related molecules, providing a basis for understanding the molecule's conformational preferences.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Predominant Conformers



Conformer	Description	Relative Energy (kcal/mol)	Dihedral Angle (N_pip - C - C - N_paz, °)
1	Extended (anti)	0.00	~180
2	Gauche 1	+0.8	~+60
3	Gauche 2	+0.8	~-60
4	Folded	+2.5	~0

Note: Energies are relative to the lowest energy conformer. Dihedral angles refer to the central bond of the C2 linker.

Table 2: Predicted Key ¹H-¹H Coupling Constants (³J) for the C2 Linker

Coupling Protons	Dihedral Angle (°)	Predicted ³ J (Hz)
H_a - H_c (anti)	~180	12-15
H_a - H_d (gauche)	~60	2-5
H_b - H_c (gauche)	~60	2-5
H_b - H_d (anti)	~180	12-15

Note: The Karplus equation describes the relationship between vicinal coupling constants and dihedral angles.[6][7] The predicted values are for the extended conformer and will be averaged in the case of rapid conformational exchange.

Table 3: Interproton Distances for NOESY/ROESY Analysis (Extended Conformer)



Proton Pair	Ring	Predicted Distance (Å)	Expected NOE/ROE Intensity
Piperidine H_axial - H_axial (1,3-diaxial)	Piperidine	~2.5	Strong
Piperidine H_axial - H_equatorial (geminal)	Piperidine	~1.8	Strong
Piperazine H_axial - H_axial (1,3-diaxial)	Piperazine	~2.5	Strong
Piperidine H_α - Linker H_a	Linkage	~2.8	Medium
Piperazine H_α - Linker H_d	Linkage	~2.8	Medium

Experimental and Computational Protocols NMR Spectroscopy for Solution-State Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4]

Protocol for 1D and 2D NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the **Piperidine-C2-piperazine-Boc** molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
- 1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess purity and identify proton signals.
- 2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition: Acquire a COSY spectrum to establish proton-proton coupling networks and aid in signal assignment.



- 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:
 - For small to medium-sized molecules like this linker, a ROESY experiment is often preferred to avoid zero-crossings in NOE enhancements.[8][9]
 - Acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 800 ms) to build up NOE/ROE curves and distinguish between direct and spin-diffusion effects.[8][9][10]
 [11]
- Data Analysis:
 - Integrate the cross-peaks in the NOESY/ROESY spectra.
 - The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.[9]
 - Use known fixed distances within the molecule (e.g., geminal protons) as a reference to calculate unknown interproton distances.
 - Analyze the ³J coupling constants from the high-resolution 1D ¹H NMR or COSY spectrum to determine dihedral angles using the Karplus equation.[6][7]
 - Combine the distance and dihedral angle restraints to build a model of the predominant solution-state conformation.

Single-Crystal X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state.

Protocol for X-ray Crystallography:

Crystallization: Grow single crystals of the Piperidine-C2-piperazine-Boc molecule. This is
often the most challenging step and may require screening various solvents, temperatures,
and crystallization techniques (e.g., slow evaporation, vapor diffusion).



- Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at different orientations.
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The phases of the diffracted X-rays are determined (the "phase problem").
 - An initial electron density map is calculated, and a molecular model is built into the density.
 - The model is refined against the experimental data to improve the fit and obtain the final crystal structure.
- Data Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, defining the solid-state conformation of the molecule.

Computational Modeling for Energy Landscapes and Dynamics

Computational chemistry provides a powerful means to explore the conformational space of flexible molecules and to calculate the relative energies of different conformers.

Protocol for DFT and Molecular Dynamics (MD) Simulations:

- Initial Conformer Generation (Molecular Mechanics):
 - Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search to identify a broad range of low-energy conformers.[2][5]
- DFT Optimization and Energy Calculation:
 - Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).[9][12]

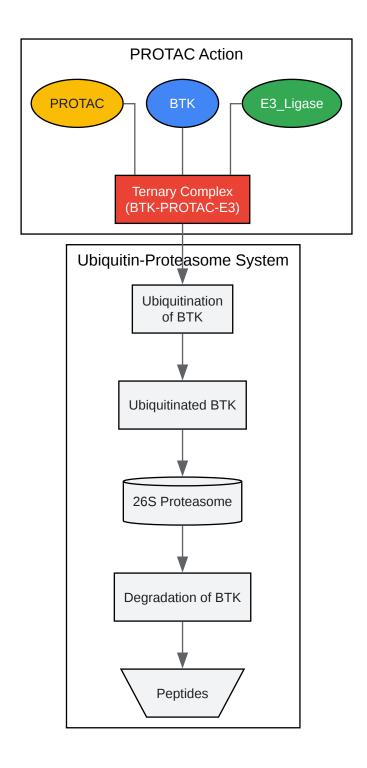


- The relative energies of the optimized conformers can then be calculated to determine the most stable structures.
- Molecular Dynamics (MD) Simulation:
 - Select the lowest energy conformer (or a few low-energy conformers) as the starting structure for an MD simulation.
 - Use a program like GROMACS to solvate the molecule in a box of an appropriate solvent (e.g., water, DMSO).[13][14][15][16][17]
 - Perform energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature)
 equilibration.[18]
 - Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space.[13]
- Analysis of MD Trajectory:
 - Analyze the trajectory to identify the most populated conformational states.
 - Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule.
 - Analyze the dihedral angle distributions of the C2 linker to understand its rotational dynamics.

Visualization of Key Pathways and Workflows Biological Context: PROTAC-Mediated BTK Degradation

The **Piperidine-C2-piperazine-Boc** linker is a component of PROTACs designed to target proteins for degradation. A relevant example is the degradation of Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways and a target in various B-cell malignancies. [18][19][20][21]





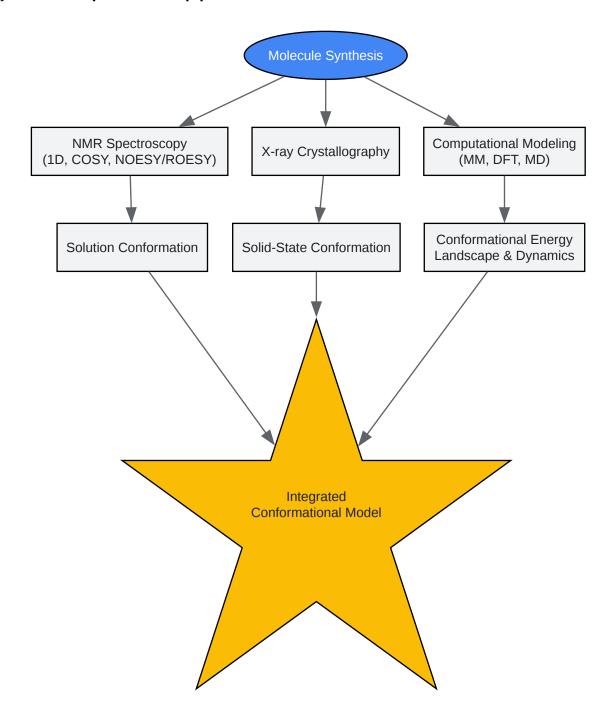
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Caption: PROTAC-mediated degradation of BTK via the ubiquitin-proteasome system.

Experimental Workflow for Conformational Analysis



The following diagram illustrates the integrated workflow for a comprehensive conformational analysis of the **Piperidine-C2-piperazine-Boc** molecule.



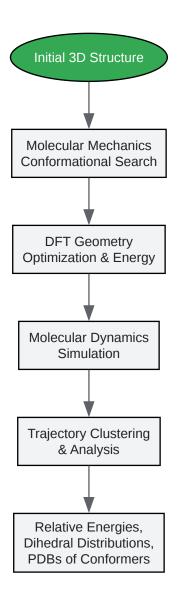
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Caption: Integrated workflow for conformational analysis.

Computational Conformational Analysis Workflow



This diagram details the logical steps involved in the computational analysis of the molecule's conformations.



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Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the **Piperidine-C2-piperazine-Boc** molecule is a multifaceted challenge that requires the integration of experimental and computational techniques. This guide has provided a comprehensive overview of the key conformational considerations, detailed protocols for NMR spectroscopy, X-ray crystallography, and computational modeling,



and a summary of expected quantitative data. By applying these methodologies, researchers can gain a thorough understanding of the three-dimensional structure and dynamics of this important PROTAC linker, which is essential for the rational design of next-generation protein degraders with improved efficacy and selectivity. The provided visualizations of the BTK degradation pathway and analytical workflows serve to contextualize the importance of this research and guide the experimental and computational design.

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